N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
Overview
Description
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C12H10N4O2S2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is 306.02451792 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- Novel derivatives of the compound, including those incorporating the 1,3,4-thiadiazol-2-yl and benzothiazol-2(3H)-yl motifs, have been synthesized using carbodiimide condensation catalysis, demonstrating a convenient and efficient method for producing these compounds. These derivatives were characterized using IR, 1H NMR, and elemental analyses, confirming their expected structures (Yu et al., 2014).
Biological Activities
- The synthesized compounds have been evaluated for various biological activities, such as antimicrobial and anticancer properties:
- Antimicrobial Activity : Compounds with the 1,3,4-thiadiazol-2-yl moiety have been tested against a range of bacterial and fungal strains, showing promising antimicrobial activities. For instance, derivatives synthesized through ultrasound-assisted synthesis displayed significant antimicrobial efficacy at low minimum inhibition concentrations (MICs) against both gram-positive and gram-negative bacteria, as well as fungal strains (Rezki, 2016).
- Anticancer Activity : Certain derivatives have also been evaluated for their anticancer properties, demonstrating selective cytotoxicity against cancer cell lines such as A549 human lung adenocarcinoma cells, without significant toxicity towards non-cancerous cell lines (Evren et al., 2019).
Chemical Reactions and Derivative Synthesis
- The compound and its derivatives have served as key intermediates in the synthesis of various heterocyclic compounds. For example, innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for insecticidal activity, demonstrating the compound's versatility as a precursor for developing new chemical entities with potential agricultural applications (Fadda et al., 2017).
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S2/c1-7-14-15-12(19-7)13-10(17)6-16-11(18)8-4-2-3-5-9(8)20-16/h2-5H,6H2,1H3,(H,13,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSFGJQIAAJMLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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